molecular formula C13H20N4O4 B5543288 ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate

ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate

Cat. No. B5543288
M. Wt: 296.32 g/mol
InChI Key: FZEMXBQJKWPMNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate often involves multi-component cyclo condensation reactions, utilizing catalysts in suitable solvents for high yield and selectivity. For instance, Rajkumar et al. (2014) demonstrated a highly useful synthesis of piperazine derivatives via a four-component cyclocondensation, showcasing the versatility and efficiency of these synthesis routes in producing complex molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Characterization and molecular structure analysis of such compounds often involve spectroscopic techniques like IR, 1H and 13C NMR, and mass spectral studies. These methods provide insights into the molecular framework and functional groups present in the compound, crucial for understanding its chemical behavior and reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Scientific Research Applications

Microwave-assisted Synthesis for Biological Activity Studies

One study detailed the microwave-assisted synthesis of hybrid molecules incorporating ethyl piperazine-1-carboxylate derivatives, which were then evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate to good antimicrobial activity, with two showing antiurease activity and four displaying antilipase activity, highlighting the potential for developing new therapeutic agents (Başoğlu et al., 2013).

Antimicrobial and Anticancer Activities

Another study synthesized carbazole derivatives, starting from carbazole and reacting with ethyl chloroacetate, leading to compounds with significant antibacterial, antifungal, and anticancer activities, particularly against the Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).

Anti-HIV Potential

Research into the anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives synthesized from ethyl piperazine highlighted their potential as non-nucleoside reverse transcriptase inhibitors. Evaluation of these compounds in MT-4 cells for anti-HIV-1 and anti-HIV-2 activity provided promising insights into their therapeutic applications (Al-Masoudi et al., 2007).

Development of New Antimicrobial Agents

Further research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones, yielded compounds with moderate to good antimicrobial activities. This work underscores the utility of ethyl piperazine-1-carboxylate derivatives in creating effective antimicrobial agents (Bektaş et al., 2010).

Tuberculosis Treatment Research

One significant study involved the design and synthesis of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and benzo[d]isothiazole derivatives, screened for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Among these, specific compounds demonstrated promising inhibitory activity, suggesting potential as novel treatments for tuberculosis (Reddy et al., 2014).

Future Directions

Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential. Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

ethyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-3-20-13(19)17-6-4-16(5-7-17)9-12(18)14-11-8-10(2)21-15-11/h8H,3-7,9H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEMXBQJKWPMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester

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